molecular formula C19H26Cl2N2O9 B1680490 Raclopride tartrate CAS No. 98185-20-7

Raclopride tartrate

Cat. No.: B1680490
CAS No.: 98185-20-7
M. Wt: 497.3 g/mol
InChI Key: QULBVRZTKPQGCR-NDAAPVSOSA-N
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Description

Raclopride tartrate is a selective dopamine D2 receptor antagonist, commonly used in scientific research. It is a benzamide derivative with the chemical formula C15H20Cl2N2O3·C4H6O6. This compound is known for its high affinity for dopamine D2 receptors, making it a valuable tool in neuropharmacology and neuroimaging studies .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Raclopride tartrate interacts primarily with D2 dopamine receptors, showing high affinity for these receptors . The Ki values, which represent the binding affinity of the compound for the receptors, are 1.8 nM for D2, 3.5 nM for D3, 2400 nM for D4, and 18000 nM for D1 receptors respectively . This indicates that this compound has a strong preference for D2 and D3 receptors over D4 and D1 receptors.

Cellular Effects

This compound, as a D2 receptor antagonist, plays a significant role in mediating various cellular processes . It has been used to study the role of the D2 receptor in mediating ventrolateral PAG (vlPAG)/dorsal raphe dopaminergic antinociceptive effect in animals .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on D2 dopamine receptors . It binds to these receptors, preventing dopamine from exerting its usual effects. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

This compound is involved in the dopamine signaling pathway due to its interaction with D2 dopamine receptors

Transport and Distribution

It is known that the compound can cross the blood-brain barrier, indicating that it may be transported in the body via the bloodstream .

Subcellular Localization

Given its role as a D2 dopamine receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Raclopride tartrate is synthesized through a multi-step process involving the reaction of 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid with 1-ethyl-2-pyrrolidinylmethylamine. The intermediate product is then reacted with tartaric acid to form the tartrate salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Raclopride tartrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound .

Comparison with Similar Compounds

Uniqueness of Raclopride Tartrate: this compound is unique due to its high selectivity for dopamine D2 receptors and its utility in neuroimaging studies. Unlike other compounds, it can be radiolabeled and used in PET scans to provide detailed insights into dopamine receptor distribution and function in the brain .

Properties

CAS No.

98185-20-7

Molecular Formula

C19H26Cl2N2O9

Molecular Weight

497.3 g/mol

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C15H20Cl2N2O3.C4H6O6/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;5-1(3(7)8)2(6)4(9)10/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI Key

QULBVRZTKPQGCR-NDAAPVSOSA-N

Isomeric SMILES

CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)[O-])O)(C(=O)O)O

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FLA 870;  FLA-870;  FLA870;  Raclopride tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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